2,4-Difluorobenzoic acid

Catalog No.
S703726
CAS No.
1583-58-0
M.F
C7H4F2O2
M. Wt
158.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorobenzoic acid

CAS Number

1583-58-0

Product Name

2,4-Difluorobenzoic acid

IUPAC Name

2,4-difluorobenzoic acid

Molecular Formula

C7H4F2O2

Molecular Weight

158.1 g/mol

InChI

InChI=1S/C7H4F2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)

InChI Key

NJYBIFYEWYWYAN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)O

Structural and spectroscopic studies:

  • Researchers have investigated the molecular conformation, vibrational and electronic transitions of 2,4-difluorobenzoic acid using various techniques like Fourier-transform infrared spectroscopy (FT-IR), Fourier-transform Raman spectroscopy (FT-Raman), and ultraviolet (UV) spectroscopy. These studies help elucidate the molecule's structure and behavior at the atomic and electronic level. Source: Sigma-Aldrich product page for 2,4-Difluorobenzoic acid:

Potential applications in material science:

  • Some studies have explored the potential use of 2,4-difluorobenzoic acid in the development of functional materials. For instance, research suggests it could be a precursor for the synthesis of fluorinated metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, separation, and catalysis. However, this area of research is still in its early stages.

2,4-Difluorobenzoic acid is an aromatic carboxylic acid characterized by two fluorine atoms located at the 2 and 4 positions of the benzene ring. Its molecular formula is C₇H₄F₂O₂, and it has a molecular weight of approximately 162.1 g/mol. This compound exists as a white crystalline solid at room temperature and is soluble in organic solvents such as ethanol and acetone, but has limited solubility in water .

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Halogenation: The fluorine atoms can be replaced by other halogens under specific conditions.
  • Reduction: It can be reduced to form corresponding alcohols or aldehydes.

The compound's reactivity is influenced by the electronegative fluorine atoms, which affect the electron density of the aromatic ring .

Studies indicate that 2,4-difluorobenzoic acid exhibits biological activity that makes it a valuable intermediate in pharmaceutical synthesis. It has been noted for its antifungal properties and potential applications in developing herbicides and pesticides. The compound's structure allows it to interact effectively with biological targets, making it useful in medicinal chemistry .

Several methods exist for synthesizing 2,4-difluorobenzoic acid:

  • Oxidation of 2,4-Dinitrotoluene: This involves the oxidation of 2,4-dinitrotoluene using potassium permanganate followed by reduction steps to yield the final product. This method has been optimized for efficiency and environmental friendliness .
  • Schiemann Reaction: In this method, 2,4-diaminotoluene is treated with a fluorinating agent to introduce fluorine atoms at the desired positions before subsequent oxidation to form the carboxylic acid .
  • Mixed Acid Nitration: Utilizing a mixture of sulfuric and nitric acids to nitrate toluene derivatives can yield intermediates that are further processed into 2,4-difluorobenzoic acid .

2,4-Difluorobenzoic acid serves multiple purposes across various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of antifungal agents and other therapeutic compounds.
  • Agriculture: The compound plays a role in developing herbicides and pesticides due to its biological activity.
  • Material Science: It may be utilized in polymer synthesis or as a building block for advanced materials .

Research into the interaction of 2,4-difluorobenzoic acid with biological systems reveals its potential effects on various enzymes and receptors. Studies have shown that its unique structure allows for specific binding interactions that can inhibit or modulate biological pathways. This characteristic is particularly relevant in drug design where targeting specific biological mechanisms is crucial for therapeutic efficacy .

Several compounds share structural similarities with 2,4-difluorobenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Fluorobenzoic AcidC₇H₅F O₂Contains one fluorine atom; less potent biologically
3,4-Difluorobenzoic AcidC₇H₄F₂O₂Fluorine atoms at different positions; distinct reactivity
2,5-Difluorobenzoic AcidC₇H₄F₂O₂Different substitution pattern; potential variations in biological activity
3-Fluorobenzoic AcidC₇H₅F O₂Similar structure but with only one fluorine atom

Each of these compounds exhibits different physical and chemical properties due to variations in their substitution patterns on the benzene ring. The presence of two fluorine atoms in 2,4-difluorobenzoic acid enhances its reactivity and biological activity compared to its mono-fluorinated counterparts .

XLogP3

1.9

Melting Point

189.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1583-58-0

Wikipedia

2,4-Difluorobenzoic acid

General Manufacturing Information

Benzoic acid, 2,4-difluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

Explore Compound Types